2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
Description
The compound 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide features a dihydropyrazine core with a 4-fluorophenyl substituent and an N-phenethylacetamide side chain. The fluorophenyl group enhances lipophilicity and metabolic stability, while the phenethyl moiety may influence receptor binding and solubility .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)24-13-12-23(19(26)20(24)27)14-18(25)22-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTGOSUZYPWIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a dihydropyrazine core with a fluorophenyl substituent and an acetamide group. The presence of the fluorine atom is significant as it influences the compound's biological properties through electronic and steric effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticonvulsant effects. The following sections delve into specific areas of biological activity.
Anticonvulsant Activity
A study focusing on related compounds demonstrated that modifications in the molecular structure can lead to significant anticonvulsant activity. The compound's analogs were tested using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) models in mice.
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | Structure Features | MES Activity (mg/kg) | PTZ Activity (mg/kg) |
|---|---|---|---|
| 20 | Contains fluorine and piperazine | 100 | 300 |
| 12 | 3-chlorophenyl group | 100 | Not active |
| 19 | Pyrrolidine core | 300 | 100 |
The results indicated that compounds with a pyrrolidine-2,5-dione core exhibited enhanced anticonvulsant properties, particularly when fluorinated .
Structure-Activity Relationship (SAR)
The incorporation of fluorine into the aromatic system was found to improve metabolic stability and enhance lipophilicity, allowing better central nervous system (CNS) penetration. This modification is crucial for increasing the efficacy of anticonvulsants .
Case Studies
In one study, several derivatives of similar structures were synthesized and evaluated for their biological activity. The most potent derivatives showed IC50 values ranging from 1.184 µM to 9.379 µM , indicating strong cytotoxic effects against certain cancer cell lines. These findings suggest that structural modifications can lead to significant variations in biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations
Dihydropyrazine vs. Imidazolone Cores The target compound’s dihydropyrazine core (two adjacent carbonyl groups) differs from the imidazolone analogs in (e.g., 3d, 3h), which have a fused five-membered ring. Imidazolone derivatives (e.g., 3h) exhibit higher melting points (270–272 °C) compared to typical dihydropyrazines, likely due to stronger hydrogen bonding from sulfonamide groups .
Substituent Effects on Physicochemical Properties Fluorophenyl Groups: Both the target compound and 3h () incorporate fluorophenyl substituents, which improve lipophilicity (logP ~0.8–1.2) and metabolic resistance. Phenethyl vs.
Biological Activity Insights Carboxamide derivatives with dihydropyrazine cores (e.g., ’s D3 analog) show anti-tubercular activity with binding affinities up to −8.5 kcal/mol. The phenethyl group in the target compound may similarly enhance target engagement through hydrophobic interactions .
Table 2: Comparative Physicochemical Data
Research Findings and Implications
Synthetic Accessibility
- Imidazolone derivatives () are synthesized in high yields (67–79%) via condensation reactions, suggesting that the target compound’s dihydropyrazine core could be similarly accessible .
- The phenethylacetamide side chain may require tailored coupling conditions to avoid racemization or oxidation .
Hydrogen-Bonding Patterns
- ’s compound (8 hydrogen-bond acceptors) demonstrates higher solubility (logSw = −2.23) than sulfonamide-containing analogs, emphasizing the role of substituents in modulating crystallinity .
Biological Potency
- Fluorophenyl-substituted dihydropyrazines (e.g., D3 in ) show enhanced binding to mycobacterial enzymes, positioning the target compound as a candidate for anti-infective development .
Q & A
What are the foundational synthetic routes for synthesizing 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide?
Answer: The synthesis involves three key steps:
Pyrazinone ring formation : Cyclization of diketone precursors under acidic or basic conditions.
Alkylation : Introduction of the 4-fluorophenyl group via reaction with 4-fluorophenylmethyl halides using a base catalyst.
Amide coupling : Reaction of the intermediate with phenethylamine derivatives using coupling agents like EDCI or DCC.
Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield and purity. For example, polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
How can computational methods and statistical experimental design improve synthesis efficiency?
Answer:
- Computational prediction : Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify energy barriers and optimal intermediates. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation .
- Design of Experiments (DoE) : Fractional factorial designs or response surface methodology (RSM) systematically optimize variables (temperature, catalyst loading, solvent ratio) to maximize yield and minimize impurities. For example, a central composite design can resolve non-linear interactions between parameters .
Which analytical methods confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±5 ppm accuracy).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>95% typical for research use) .
What challenges arise in spectroscopic characterization, and how are they addressed?
Answer:
- NMR signal overlap : Complex aromatic regions may require 2D techniques (HSQC, HMBC) to resolve spin-spin coupling.
- MS/MS ambiguity : Collision-induced dissociation (CID) fragments with similar m/z ratios can be differentiated using ion mobility spectrometry or isotopic labeling .
What molecular targets or pathways are implicated in its biological activity?
Answer:
- Kinase inhibition : The fluorophenyl group enhances binding to ATP pockets in kinases (e.g., EGFR, VEGFR).
- Receptor modulation : The acetamide moiety may interact with G-protein-coupled receptors (GPCRs).
- In vitro assays : Enzymatic inhibition assays (IC determination) and cell viability tests (MTT assay) are standard for profiling .
How should researchers design bioassays to evaluate therapeutic potential?
Answer:
- Target-specific assays : Use recombinant enzymes (e.g., kinases) with fluorogenic substrates for real-time activity monitoring.
- Cytotoxicity screening : Pair therapeutic assays with parallel toxicity profiling (e.g., HEK293 vs. cancer cell lines) to assess selectivity.
- Orthogonal validation : Surface plasmon resonance (SPR) confirms binding kinetics (K, k/k) .
How to address discrepancies in reported biological activities across studies?
Answer:
- Standardization : Use identical cell lines, assay protocols, and compound batches.
- Meta-analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-chlorophenyl analogs) to identify critical structural motifs.
- Computational SAR : Molecular dynamics simulations predict how minor structural changes alter target binding .
What strategies guide structure-activity relationship (SAR) studies?
Answer:
- Substituent libraries : Synthesize derivatives with halogens (F, Cl), alkyl chains, or electron-donating groups (e.g., methoxy) at key positions.
- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity.
- Crystallography : Co-crystal structures with targets (e.g., kinases) reveal binding modes for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
